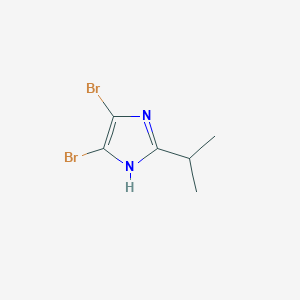

4,5-dibromo-2-isopropyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-dibromo-2-isopropyl-1H-imidazole is a chemical compound with the molecular formula C6H8Br2N2 . It has a molecular weight of 267.95 .

Synthesis Analysis

The synthesis of imidazoles, including this compound, is an area of active research . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components in a variety of functional molecules . The bonds constructed during the formation of the imidazole and the compatibility of the functional groups involved in the process are critical factors in the synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The isopropyl group is attached to the second carbon atom of the imidazole ring .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 267.95 . The compound has a density of 2.4±0.1 g/cm3, a boiling point of 388.6±22.0 °C at 760 mmHg, and a flash point of 188.8±22.3 °C .Scientific Research Applications

Synthesis and Medicinal Chemistry

4,5-Dibromo-2-isopropyl-1H-imidazole derivatives have been extensively researched for their potential in medicinal chemistry. For instance, imidazole derivatives have been synthesized and studied for their antibacterial properties. These studies have revealed that certain imidazole compounds exhibit inhibition of bacterial growth, indicating potential for developing new antibacterial agents (Streciwilk et al., 2014). Additionally, imidazole-based compounds have been widely used in the clinic for treating various diseases due to their broad bioactivities (Zhang et al., 2014).

Corrosion Inhibition

Research has been conducted on imidazole derivatives for their application as corrosion inhibitors. Studies have demonstrated that certain imidazole compounds, such as 4,5-di(p-chlorophenyl)-1H-imidazole, are effective in inhibiting corrosion in various metals, suggesting their utility in industrial applications (Prashanth et al., 2021).

Catalysis and Synthesis

Imidazole derivatives have been used as catalysts in chemical synthesis. For instance, a study describes the use of a graphene oxide–chitosan bionanocomposite as an efficient nanocatalyst for the synthesis of trisubstituted imidazoles, highlighting the role of imidazole derivatives in green chemistry (Maleki & Paydar, 2015).

Organic Synthesis

Imidazole derivatives have been utilized in the synthesis of various organic compounds. For example, glycolurils, which have applications in pharmacology and materials science, have been synthesized using imidazole derivatives as precursors (Kravchenko et al., 2018). Similarly, a method for the efficient synthesis of 4,5-dihydro-1H-imidazol-5-one from amidines and ketones highlights the versatility of imidazole derivatives in organic synthesis (Xie et al., 2015).

Luminescent Properties

Studies on the luminescent properties of imidazole derivatives have been conducted, indicating their potential use in optoelectronic applications. For instance, 2-substituted-4,5-di(2-furyl)-1H-imidazoles have been synthesized and their high fluorescence quantum efficiency has been reported, suggesting applications in materials science and photonics (Zhang et al., 2015).

Mechanism of Action

Target of Action

Imidazoles, in general, are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

Imidazoles are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .

Properties

IUPAC Name |

4,5-dibromo-2-propan-2-yl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIKRFHXGZYYIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266046 |

Source

|

| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-63-7 |

Source

|

| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)